Quinolin-2-ol, 3-(5-methoxymethyl-[1,2,4]oxadiazol-3-yl)-7-methyl-
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Overview
Description
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-7-methyl-2-quinolinol is a complex organic compound that belongs to the class of quinolinol derivatives. This compound features a quinolinol core substituted with a methoxymethyl group and an oxadiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-7-methyl-2-quinolinol typically involves multiple steps:
Formation of the Quinolinol Core: The quinolinol core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a Williamson ether synthesis, where the quinolinol is reacted with methoxymethyl chloride in the presence of a base like sodium hydride.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting the methoxymethyl-substituted quinolinol with hydrazine and carbon disulfide, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-7-methyl-2-quinolinol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting the oxadiazole ring to a more saturated form.
Substitution: Electrophilic substitution reactions can occur on the quinolinol core, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Saturated oxadiazole derivatives.
Substitution: Halogenated quinolinol derivatives.
Scientific Research Applications
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-7-methyl-2-quinolinol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its conjugated system.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-7-methyl-2-quinolinol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- **3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-7-methylquinoline
- **3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-7-methyl-2-quinolone
- **3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-7-methyl-2-quinoxaline
Uniqueness
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-7-methyl-2-quinolinol is unique due to the presence of both the oxadiazole ring and the quinolinol core, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C14H13N3O3 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H13N3O3/c1-8-3-4-9-6-10(14(18)15-11(9)5-8)13-16-12(7-19-2)20-17-13/h3-6H,7H2,1-2H3,(H,15,18) |
InChI Key |
WEFVGCXOGOZFRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)COC |
Origin of Product |
United States |
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